AV-Ceramide

Descripción

Propiedades

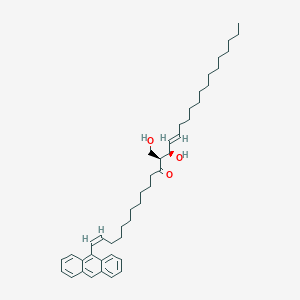

IUPAC Name |

(1Z,13S,14R,15E)-1-anthracen-9-yl-14-hydroxy-13-(hydroxymethyl)nonacosa-1,15-dien-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O3/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-33-43(46)42(36-45)44(47)34-23-20-17-14-11-12-15-18-21-32-41-39-30-26-24-28-37(39)35-38-29-25-27-31-40(38)41/h21-22,24-33,35,42-43,45-46H,2-20,23,34,36H2,1H3/b32-21-,33-22+/t42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZHFXGFXOZVCO-WXOYOUKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)C(=O)CCCCCCCCCC=CC1=C2C=CC=CC2=CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)C(=O)CCCCCCCCC/C=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: AV-Ceramide (Anthrylvinyl-Ceramide)

Advanced Probes for Sphingolipid Trafficking and Drug Discovery[1][2]

Executive Summary

AV-Ceramide (Anthrylvinyl-Ceramide) is not merely a fluorescent dye; it is a structural mimetic of endogenous ceramide designed to interrogate the "invisible" transport mechanisms of sphingolipids.[1][] Unlike bulky NBD-labeled analogs which often perturb the hydrophilic headgroup interactions, AV-Ceramide places the fluorophore (anthrylvinyl) at the terminus of the acyl chain, burying it deep within the hydrophobic bilayer core.[1][]

This guide serves as a definitive technical resource for researchers utilizing AV-Ceramide to study CERT (Ceramide Transport Protein) kinetics, intracellular lipid trafficking, and the screening of inhibitors for cancer and metabolic disease therapeutics.[1][]

Part 1: Physicochemical Architecture[1][2]

The utility of AV-Ceramide lies in its specific structural design, which balances fluorescence quantum yield with membrane mimicry.[1][]

1.1 Structural Specifications

| Property | Specification | Technical Significance |

| Common Name | AV-Ceramide (C10 or C12 variants) | "AV" denotes the Anthrylvinyl fluorophore.[1][][3][4][5] |

| IUPAC/Chemical Name | N-[12-(9-anthryl)-11-trans-dodecenoyl]-D-erythro-sphingosine | The trans double bond conjugates the anthracene ring, enhancing fluorescence.[1][] |

| Molecular Weight | ~655.99 g/mol (C10 variant) | Comparable to natural long-chain ceramides, ensuring physiological transport rates.[] |

| Fluorophore | 9-Anthrylvinyl | Highly hydrophobic; localizes to the bilayer center.[][4][5] |

| Excitation / Emission | Stokes shift allows clear separation from autofluorescence.[1][] | |

| Solubility | Ethanol, DMSO, DMF (>5 mg/mL) | Requires organic solvent for stock; precipitates in aqueous buffer if not liposome-bound.[1][] |

| Lipophilicity (LogP) | High (>8 estimated) | Obligate membrane resident; negligible spontaneous transfer between membranes (requires protein carrier).[1][] |

1.2 The "Stealth" Mechanism

Standard fluorophores like NBD (nitrobenzoxadiazole) are often attached to the sphingosine headgroup.[1][] This can sterically hinder enzymes (like ceramidases) or transport proteins (CERT) that require precise headgroup recognition.[1][]

-

AV-Ceramide Advantage: The AV group acts as a "tail" modification.[1][] Since CERT recognizes the amide and hydroxyl groups of the ceramide backbone, AV-Ceramide binds to the CERT START domain with affinity nearly identical to natural C16-ceramide.[1][]

Part 2: The CERT Transfer Assay (FRET-Based De-quenching)[1][2]

The primary application of AV-Ceramide is the Resonance Energy Transfer (RET) assay.[] This system is self-validating because it relies on the physical separation of donor and acceptor vesicles.[1][]

2.1 The Mechanistic Principle

The assay utilizes a FRET pair within the "Donor" liposome:

-

Donor (AV-Ceramide): The fluorescent probe.[1][][4][5][6][][8][9]

-

Quencher (Per-PC): Perylenoyl-labeled phosphatidylcholine.[1][]

State A (Donor Liposome): When co-encapsulated, the emission of AV-Ceramide (430 nm) is absorbed by Per-PC.[1][] Fluorescence is quenched .[1][] State B (Transport): CERT extracts AV-Ceramide (but not Per-PC) and moves it to the Acceptor liposome.[1][] State C (Acceptor Liposome): AV-Ceramide is now spatially separated from the quencher.[1][] Fluorescence increases (De-quenching).[1][]

2.2 Pathway Visualization[1][]

Caption: Figure 1: The de-quenching mechanism. Signal generation occurs only upon protein-mediated transfer of AV-Ceramide away from the Per-PC quencher.[1][]

Part 3: Validated Experimental Protocol

Objective: Measure the kinetics of CERT-mediated ceramide transport.

3.1 Reagents Preparation

-

Donor Liposomes: 88 mol% DOPC, 10 mol% DOPS, 1 mol% AV-Ceramide , 1 mol% Per-PC (Quencher).[1][]

-

Acceptor Liposomes: 95 mol% DOPC, 5 mol% DOPS (10-fold excess concentration relative to Donor).

-

Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4.[1][]

3.2 Workflow Execution

-

Vesicle Formation:

-

Mix lipids in chloroform.[1][] Dry under nitrogen stream to form a thin film.[1][]

-

Lyophilize for 2 hours to remove trace solvent.

-

Rehydrate in Buffer to 1 mM total lipid concentration.[1][]

-

Crucial Step: Extrude 15-20 times through a 100 nm polycarbonate filter.[1][] Why: Uniform curvature is required for consistent protein docking.[1][]

-

-

Assay Setup (96-well plate or Cuvette):

-

Kinetic Measurement:

-

Data Normalization:

3.3 Troubleshooting Logic

-

Problem: High background fluorescence at T=0.

-

Problem: No signal increase upon protein addition.

Part 4: Applications in Drug Development[1][2]

AV-Ceramide is a cornerstone in screening for CERT Inhibitors (e.g., HPA-12 analogs).[1][]

4.1 Therapeutic Relevance[1][]

-

Cancer: CERT overexpression confers multidrug resistance by clearing pro-apoptotic ceramide from the ER.[1][] Inhibiting CERT (measured via AV-Ceramide transfer) restores chemosensitivity.[1][]

-

Metabolic Disease: Aberrant ceramide transport is linked to lipotoxicity in diabetes.[1][][6]

4.2 High-Throughput Screening (HTS) Workflow

Caption: Figure 2: HTS workflow using AV-Ceramide. A reduction in the fluorescence slope indicates successful inhibition of CERT.[1][]

References

-

Cayman Chemical. (n.d.).[1][] AV-Ceramide Product Guide & Spectral Properties. Retrieved from [1][]

-

Mattjus, P., et al. (2011).[1][] The intermembrane ceramide transport catalyzed by CERT is sensitive to the lipid environment.[1][][4] Biochimica et Biophysica Acta (BBA).[1][] Retrieved from [1][]

-

MedChemExpress. (n.d.).[1][] C10 AV Ceramide (d18:1/10:0) Datasheet. Retrieved from [1][]

-

Simanshu, D. K., et al. (2013).[1][] Non-vesicular trafficking by a ceramide-1-phosphate transfer protein regulates cell death.[] Nature. Retrieved from [1][]

-

Hanada, K. (2018).[1][] Discovery and elucidation of the ceramide transport protein CERT. Future Medicinal Chemistry. (Contextual grounding for CERT inhibitors).

Sources

- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 3. Arabidopsis accelerated-cell-death11, ACD11, is a ceramide-1-phosphate transfer protein and intermediary regulator of phytoceramide levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

Technical Deep Dive: Subcellular Localization & Transport Kinetics of Anthrylvinyl (AV)-Ceramide

[1][2]

Executive Summary

This technical guide details the physicochemical properties, subcellular trafficking dynamics, and experimental utility of Anthrylvinyl-Ceramide (AV-Ceramide) .[1][2] Unlike bulky fluorophores (e.g., NBD or BODIPY) that often perturb the lipid-water interface, the anthrylvinyl (AV) moiety is a compact, non-polar fluorophore that integrates deeply into the hydrophobic core of the lipid bilayer.[1][2]

This structural advantage makes AV-Ceramide the probe of choice for biophysical characterization of Ceramide Transfer Protein (CERT) kinetics and inter-organelle lipid transport between the Endoplasmic Reticulum (ER), Golgi apparatus, and Mitochondria.[1][2]

Molecular Architecture & Physicochemical Properties[1][2]

To understand the subcellular behavior of AV-Ceramide, one must first understand its structural divergence from standard fluorescent lipids.[1][2]

Structural Advantage

Standard probes like NBD-Ceramide possess a polar fluorophore that often "loops" back to the membrane surface, potentially altering the lipid's recognition by transfer proteins.[1][2] In contrast, the Anthrylvinyl (AV) group is attached to the acyl chain (typically C10 or C12) and mimics the hydrophobicity of natural fatty acids.[1][2]

| Feature | AV-Ceramide | NBD-Ceramide | BODIPY-Ceramide |

| Fluorophore Location | Deep Hydrophobic Core | Membrane Interface/Surface | Acyl Chain (Bulky) |

| Polarity | Non-polar | Polar | Non-polar |

| Perturbation | Minimal (Mimics natural lipid) | Moderate (Alters headgroup spacing) | Moderate |

| Primary Application | FRET / Lipid Transfer Kinetics | Golgi Morphology Imaging | Live Cell Tracking |

| Excitation/Emission | ~370 nm / ~430 nm (UV/Blue) | ~460 nm / ~535 nm (Green) | ~505 nm / ~511 nm (Green/Red) |

Fluorescence Dynamics

The fluorescence quantum yield of AV-Ceramide is highly sensitive to its environment.[1][2] It exhibits low fluorescence in water (due to quenching) and high fluorescence when shielded within a lipid bilayer or a hydrophobic protein cavity (such as the START domain of CERT).[1][2] This "turn-on" effect—or its participation as a FRET donor—is the basis for tracking its localization.[2]

Subcellular Localization & Trafficking Pathways[1][2]

The localization of AV-Ceramide is not static; it is defined by the CERT-mediated transport cycle .[1][2]

The ER-Golgi Axis (Physiological Pathway)

Under homeostatic conditions, AV-Ceramide mimics endogenous ceramide synthesized in the ER.[1][2]

-

ER Insertion: Upon introduction to the cell (or donor liposome), AV-Ceramide integrates into the ER membrane.[1][2]

-

CERT Extraction: The Ceramide Transfer Protein (CERT) extracts AV-Ceramide from the ER.[1][2] The AV group fits within the hydrophobic pocket of the CERT START domain.[1][2]

-

Golgi Delivery: CERT transports the lipid to the trans-Golgi network (TGN), where it is converted to Sphingomyelin (SM).[1][2]

The Mitochondrial Axis (Pathological/Stress Pathway)

When CERT function is inhibited, or during conditions of lipotoxicity, the "bridge" to the Golgi is broken.[1][2]

-

Leakage: AV-Ceramide accumulates in the ER and non-specifically transfers to the Mitochondria .[1][2]

-

Apoptosis: Mitochondrial accumulation of ceramide (and its analogs) creates pores in the outer mitochondrial membrane, leading to Cytochrome C release and apoptosis.[1][2]

Pathway Visualization

The following diagram illustrates the kinetic flow of AV-Ceramide, highlighting the critical role of CERT.

Caption: Kinetic trafficking of AV-Ceramide. CERT mediates ER-to-Golgi transport. Disruption leads to mitochondrial accumulation.[1][2]

Experimental Protocol: FRET-Based Lipid Transfer Assay

The most authoritative method to validate AV-Ceramide localization and transport is the Resonance Energy Transfer (RET) assay.[1][2] This protocol measures the rate at which CERT moves AV-Ceramide from "Donor" vesicles (mimicking ER) to "Acceptor" vesicles (mimicking Golgi).[1][2][3]

Principle

-

Acceptor Vesicles: Contain a non-fluorescent trap or a FRET acceptor.[1][2]

-

Mechanism: When AV-Ceramide is in the donor vesicle at high concentration, it may undergo self-quenching or FRET with a nearby acceptor.[1][2] Upon transfer to an excess of acceptor vesicles by CERT, the fluorescence intensity changes (typically increases due to de-quenching or decreases if transferring to a FRET acceptor).[1][2]

Materials

-

Probe: C10-AV-Ceramide (Stock: 1 mM in Ethanol).

-

Lipids: POPC (Palmitoyloleoylphosphatidylcholine), DOPE (Dioleoylphosphatidylethanolamine).[1][2]

-

Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4.[1][2]

Step-by-Step Methodology

Step 1: Preparation of Donor Liposomes (ER Mimic) [1][2]

-

Mix POPC and AV-Ceramide in chloroform (Molar ratio 98:2).

-

Evaporate solvent under nitrogen stream to form a lipid film.[1][2]

-

Hydrate with Buffer to a total lipid concentration of 100 µM.[1][2]

-

Sonicate or extrude (100 nm pore size) to form Large Unilamellar Vesicles (LUVs).

Step 2: Preparation of Acceptor Liposomes (Golgi Mimic) [1][2]

-

Prepare POPC vesicles (100% POPC) at 10x concentration (1 mM).

Step 3: Real-Time Transfer Assay

-

In a quartz fluorometer cuvette, add:

-

Donor LUVs: 50 µM final lipid conc.

-

Acceptor LUVs: 500 µM final lipid conc.

-

-

Equilibrate at 25°C or 37°C with stirring.

-

Baseline Measurement: Excite at 370 nm; Record Emission at 430 nm for 60 seconds.

-

Initiation: Inject recombinant CERT (10–50 nM final conc).

-

Kinetics: Monitor the exponential increase in fluorescence intensity (de-quenching) or FRET signal change for 600 seconds.

Step 4: Data Analysis

Calculate the initial transfer rate (

Troubleshooting & Validation

To ensure Trustworthiness and Self-Validation , apply these controls:

| Issue | Potential Cause | Validation Step |

| No Fluorescence Change | Inactive CERT protein | Run a positive control with a known active batch or use a simple extraction assay (Protein + Lipid only). |

| High Background | AV-Ceramide aggregation | Ensure AV-Ceramide is <2 mol% of total lipid.[1][2] Higher concentrations cause self-quenching artifacts.[1][2] |

| Spontaneous Transfer | Liposomes too unstable | Run the assay without CERT.[1][2] The slope should be near zero.[1][2] If high, increase liposome stability (add Cholesterol).[1][2] |

References

-

Mattijus, P., Molotkovsky, J. G., Smaby, J. M., & Brown, R. E. (1999).[1][2][4][5] A fluorescence resonance energy transfer approach for monitoring protein-mediated glycolipid transfer between vesicle membranes. Analytical Biochemistry, 268(2), 297-304.[1][2][4][5] Retrieved from [Link]

-

Hanada, K., et al. (2003).[1][2] Molecular machinery for non-vesicular trafficking of ceramide. Nature, 426, 803–809.[1][2] (Foundational context for CERT). Retrieved from [Link]

-

Polozov, I. V., Molotkovsky, J. G., & Bergelson, L. D. (1994).[1][2] Anthrylvinyl-labeled phospholipids as membrane probes: The phosphatidylcholine-phosphatidylethanolamine system. Chemistry and Physics of Lipids, 69(3), 209-218.[1][2][4][5] Retrieved from [Link]

Methodological & Application

Analytical techniques for AV-Ceramide detection and quantification

An in-depth guide to the analytical techniques for the detection and quantification of α-hydroxy ceramides (AV-Ceramides), tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of AV-Ceramides

Ceramides are a class of sphingolipids that are integral to cellular function, acting as both structural components of cell membranes and critical signaling molecules.[1][2] Among the diverse family of ceramides, α-hydroxy ceramides (AV-Ceramides) are a specific subclass characterized by an α-hydroxy group on the fatty acid chain. These lipids, particularly alpha-hydroxy-fatty acid phytosphingosine ceramides (CER[AP]), are highly enriched in the stratum corneum, the outermost layer of the skin.[3] Here, they play a pivotal role in establishing and maintaining the epidermal barrier, which is essential for preventing water loss and protecting against environmental insults.[3]

Dysregulation of ceramide levels has been implicated in a variety of diseases, including dermatological conditions, metabolic disorders like diabetes, cardiovascular diseases, neurodegenerative disorders, and cancer.[2][4][5] Consequently, the accurate detection and quantification of specific ceramide species, such as AV-Ceramides, are crucial for understanding their physiological roles and for the development of novel therapeutic strategies.[4][6]

However, the analysis of AV-Ceramides presents several challenges. These lipids are often present at low concentrations within complex biological matrices, and their structural diversity requires highly sensitive and specific analytical methods to differentiate between closely related molecular species.[1] This guide provides a detailed overview of the state-of-the-art analytical techniques for AV-Ceramide analysis, complete with protocols and expert insights to aid researchers in selecting and implementing the most appropriate methods for their studies.

Part 1: Comprehensive Profiling and Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the detailed analysis of ceramides.[1] This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the precise identification and quantification of individual AV-Ceramide species.[1][7]

Principle of LC-MS/MS

In this method, a lipid extract from a biological sample is first subjected to liquid chromatography, which separates the different ceramide species based on their physicochemical properties, such as hydrophobicity.[1] The separated lipids are then ionized and introduced into a tandem mass spectrometer. The first mass analyzer selects ions of a specific mass-to-charge ratio (m/z), which are then fragmented in a collision cell. The second mass analyzer separates these fragments, generating a unique fragmentation pattern that allows for definitive identification of the original ceramide molecule.[8] Quantification is typically achieved by monitoring a specific product ion, such as the m/z 264 ion characteristic of the sphingoid backbone, and comparing its signal intensity to that of a known amount of an internal standard.[8]

Experimental Workflow for LC-MS/MS Analysis of AV-Ceramides

Caption: Workflow for AV-Ceramide analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS Analysis of AV-Ceramides in Biological Samples

1. Sample Preparation (Lipid Extraction based on Bligh & Dyer) [7]

This protocol is suitable for tissues and plasma.[7]

-

Materials:

-

Procedure:

-

For tissue samples, homogenize in an appropriate buffer.

-

To the homogenate or plasma sample in a glass tube, add internal standards.

-

Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture and vortex thoroughly at 4°C.[7]

-

To induce phase separation, add 0.5 mL of chloroform and 0.5 mL of water, then vortex again.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase. Re-extract the remaining aqueous phase with an additional 1 mL of chloroform.

-

Pool the organic phases and dry the extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid residue in a known volume of HPLC elution buffer for LC-MS/MS analysis.[7]

-

2. Liquid Chromatography (LC) Separation

-

Column: A C18 reversed-phase column is commonly used for ceramide separation.

-

Mobile Phase: A gradient of solvents, such as water with formic acid and acetonitrile/isopropanol, is typically employed.

-

Flow Rate: A flow rate of around 0.5 mL/min is common.[10]

-

Run Time: A total run time of 12-21 minutes, including column washing and equilibration, is typical.[7][11]

3. Mass Spectrometry (MS/MS) Detection

-

Ionization: Electrospray ionization (ESI) in positive mode is frequently used.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification of known ceramide species.

-

Scan Range: A scan range of 600–1200 amu can cover the expected mass range of most ceramides.[11]

-

Collision Energy: The collision energy should be optimized to produce the characteristic m/z 264 product ion.[8]

Data Analysis and Quantification

AV-Ceramide species are identified by their specific retention times and fragmentation patterns. Quantification is achieved by integrating the peak area of the specific MRM transition for each ceramide and comparing it to the peak area of the corresponding internal standard.

Advantages and Limitations of LC-MS/MS

| Advantages | Limitations |

| High Specificity & Sensitivity: Can distinguish between different AV-Ceramide species with high accuracy.[1][7] | High Cost: Instrumentation and maintenance are expensive. |

| Comprehensive Profiling: Allows for the identification and quantification of a wide range of ceramides in a single run.[11] | Complex Workflow: Requires significant expertise in sample preparation and data analysis.[7] |

| Quantitative Precision: Provides accurate and reproducible quantification, even at low concentrations.[1][12] | Lower Throughput: Compared to some other methods, the analysis time per sample is longer. |

Part 2: High-Throughput Quantification with Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[13] For ceramide analysis, ELISA kits offer a convenient and high-throughput method for measuring total ceramide concentrations in various biological samples.[2][14]

Principle of Ceramide ELISA

Most commercially available ceramide ELISA kits utilize a competitive or sandwich immunoassay format.[2][14][15] In a typical competitive ELISA, a microplate is pre-coated with a ceramide-specific antibody.[14] When the sample or standard is added to the wells, the free ceramide in the sample competes with a fixed amount of HRP-conjugated ceramide for binding to the antibody. After washing, a substrate solution is added, and the color development is inversely proportional to the amount of ceramide in the sample.[14]

Experimental Workflow for Ceramide ELISA

Caption: General workflow for a competitive Ceramide ELISA.

Generalized Protocol for a Ceramide ELISA Kit

This is a general guide; always refer to the specific manufacturer's protocol.[13]

-

Prepare Reagents: Reconstitute standards and prepare wash buffers as instructed.

-

Add Standards and Samples: Add a defined volume of standards and samples to the appropriate wells of the pre-coated microplate.[14]

-

Add HRP-Conjugate: Add the HRP-conjugated ceramide to each well and incubate.

-

Wash: Aspirate and wash the wells multiple times with the wash buffer to remove unbound components.[14]

-

Add Substrate: Add the TMB substrate solution to each well and incubate in the dark for color development.[14]

-

Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[14]

-

Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.[14]

Data Analysis

A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of ceramide in the samples is then determined by interpolating their OD values from the standard curve.[13]

Advantages and Limitations of ELISA

| Advantages | Limitations |

| High Throughput: Can analyze many samples simultaneously. | Lower Specificity: Typically measures total ceramide and does not distinguish between different species.[7] |

| Ease of Use: Protocols are generally straightforward and do not require specialized instrumentation beyond a plate reader. | Cross-Reactivity: The antibody may cross-react with other lipid molecules, leading to potential inaccuracies. |

| Cost-Effective: Generally less expensive per sample than LC-MS/MS. | Indirect Measurement: Relies on antibody-antigen binding, which can be influenced by the sample matrix. |

Part 3: Functional Analysis with Fluorescence-Based Assays

Fluorescence-based assays are valuable tools for studying the activity of enzymes involved in ceramide metabolism, such as ceramide synthases (CerS).[16][17] These assays typically use fluorescently labeled substrates that become incorporated into a product, allowing for the quantification of enzyme activity.[16]

Principle of Fluorescence-Based Ceramide Synthase Assay

This assay measures the activity of CerS by monitoring the conversion of a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and a fatty acyl-CoA into a fluorescent ceramide product.[16][17] The reaction mixture, containing a cell or tissue homogenate as the enzyme source, is incubated, and the lipids are then extracted. The fluorescent product is separated from the unreacted fluorescent substrate by thin-layer chromatography (TLC). The fluorescence intensity of the product band on the TLC plate is then quantified using densitometry, which is proportional to the CerS activity.[16]

Experimental Workflow for a Fluorescence-Based CerS Assay

Caption: Workflow for a fluorescence-based Ceramide Synthase assay.

Detailed Protocol: Ceramide Synthase (CerS) Activity Assay[16][17]

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing buffer, fatty acyl-CoA (e.g., C18:0-CoA), NBD-sphinganine, and the enzyme source (e.g., 50 µg of tissue homogenate).[17]

-

Incubate: Incubate the reaction at 37°C for a specified time (e.g., 120 minutes).[17]

-

Stop Reaction & Extract Lipids: Stop the reaction by adding a chloroform:methanol mixture. Extract the lipids as described in the LC-MS/MS protocol.

-

TLC Separation: Spot the dried lipid extract onto a TLC plate and develop the plate in an appropriate solvent system to separate the NBD-ceramide product from the NBD-sphinganine substrate.

-

Quantification: Visualize the fluorescent bands under UV light and quantify the intensity of the NBD-ceramide band using a densitometer or fluorescence scanner.[16]

Advantages and Limitations of Fluorescence-Based Assays

| Advantages | Limitations |

| Functional Information: Directly measures enzyme activity, providing insights into metabolic pathways.[18] | Indirect Quantification of Ceramide: Measures activity, not the endogenous concentration of ceramides. |

| High Sensitivity: Fluorescent probes can be very sensitive.[17] | Substrate Specificity: The use of a fluorescent analog may not perfectly mimic the natural substrate.[17] |

| Safer than Radiometric Assays: Avoids the use of radioactive materials.[16] | Potential for Signal Fading: Fluorescent signals can be sensitive to light.[16] |

Comparative Summary of Analytical Techniques

| Feature | LC-MS/MS | ELISA | Fluorescence-Based Assay |

| Information Provided | Absolute quantification of individual ceramide species | Quantification of total ceramide concentration | Enzyme activity |

| Specificity | Very High | Moderate to Low | High for the target enzyme |

| Sensitivity | Very High (pg/mL)[7][12] | High (pg/mL)[2] | High |

| Throughput | Low to Medium | High | Medium |

| Cost per Sample | High | Low | Medium |

| Expertise Required | High | Low | Medium |

AV-Ceramides in Cellular Signaling

Ceramides are central hubs in sphingolipid metabolism and act as second messengers in various signaling pathways that regulate critical cellular processes.[19][20] The accumulation of specific ceramide species can trigger pathways leading to apoptosis, cell cycle arrest, and inflammation.[4][21] For instance, ceramides can interfere with insulin signaling pathways, contributing to insulin resistance.[21] They also play a role in inflammatory responses by modulating the signaling of cytokines like TNF-α.[21]

Caption: Simplified overview of ceramide's role in signaling.

Conclusion

The choice of analytical technique for AV-Ceramide detection and quantification depends heavily on the specific research question. LC-MS/MS is the unparalleled choice for comprehensive profiling and accurate quantification of individual AV-Ceramide species. ELISA provides a high-throughput and cost-effective method for measuring total ceramide levels, making it suitable for large-scale screening studies. Fluorescence-based assays are indispensable for investigating the functional aspects of ceramide metabolism by measuring the activity of key enzymes. By understanding the principles, advantages, and limitations of each method, researchers can design robust experiments to unravel the complex roles of AV-Ceramides in health and disease.

References

-

Cyberlipid. (n.d.). Quantification of ceramides. Retrieved from [Link]

-

Lipotype. (n.d.). Alpha-hydroxy-phytosphingosine. Retrieved from [Link]

-

t’Kindt, R., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 49(1), 221-229. Retrieved from [Link]

-

Assay Genie. (n.d.). Ceramide ELISA Kit. Retrieved from [Link]

-

AFG Scientific. (n.d.). Human Ceramide (CER) Elisa Kit. Retrieved from [Link]

-

Tidhar, R., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research, 53(7), 1438-1446. Retrieved from [Link]

-

Smith, C. A., et al. (2016). Simplified Mass Spectrometric Analysis of Ceramides using a Common Collision Energy. Journal of the American Society for Mass Spectrometry, 27(10), 1644-1652. Retrieved from [Link]

-

Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 397(3), 1059-1068. Retrieved from [Link]

-

Cremesti, A. E., & Fischl, A. S. (2000). Current methods for the identification and quantitation of ceramides: an overview. Lipids, 35(9), 937-945. Retrieved from [Link]

-

Morales, A., et al. (2023). The Role of Ceramides in Metabolic and Cardiovascular Diseases. International Journal of Molecular Sciences, 24(2), 1639. Retrieved from [Link]

-

Al-Disi, Z., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers in Pharmacology, 13, 843936. Retrieved from [Link]

-

Izquierdo-García, E., et al. (2022). Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies. The Journal of Organic Chemistry, 87(24), 16377-16390. Retrieved from [Link]

-

Acevska, A. (2024). LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. LCGC International. Retrieved from [Link]

-

Hammerschmidt, P., & Brüning, J. C. (2022). Contribution of specific ceramides to obesity-associated metabolic diseases. Cellular and Molecular Life Sciences, 79(7), 395. Retrieved from [Link]

-

Hammerschmidt, P., & Brüning, J. C. (2022). Contribution of specific ceramides to obesity-associated metabolic diseases. Cellular and Molecular Life Sciences, 79(7), 395. Retrieved from [Link]

-

Tidhar, R., et al. (2012). A fluorescent assay for ceramide synthase activity. Journal of Lipid Research, 53(7), 1438-1446. Retrieved from [Link]

-

Krishgen Biosystems. (n.d.). GENLISA™ Human Ceramide (CER) ELISA. Retrieved from [Link]

-

Clarke, C. J., & Snook, C. F. (2006). A fluorescent plate reader assay for ceramide kinase. Analytical Biochemistry, 354(2), 221-227. Retrieved from [Link]

-

St-Gelais, F., et al. (2019). Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody. Frontiers in Cell and Developmental Biology, 7, 161. Retrieved from [Link]

Sources

- 1. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 2. assaygenie.com [assaygenie.com]

- 3. lipotype.com [lipotype.com]

- 4. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide and Its Role in Skin Diseases - Creative Proteomics [creative-proteomics.com]

- 6. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simplified Mass Spectrometric Analysis of Ceramides using a Common Collision Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Quantification of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 11. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. mybiosource.com [mybiosource.com]

- 14. Human Ceramide (CER) Elisa Kit – AFG Scientific [afgsci.com]

- 15. krishgen.com [krishgen.com]

- 16. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Role of Ceramides in Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Contribution of specific ceramides to obesity-associated metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

High-Resolution HPLC Separation of AV-Ceramide Isomers: A Method Development Guide for Drug Discovery

Executive Summary & Scope

This application note details the chromatographic strategies for the separation of AV-Ceramide isomers (defined here as synthetic N-acyl-sphingosine analogs and their stereoisomers). In drug development, the biological activity of ceramides is strictly governed by their stereochemistry. The natural D-erythro configuration often exhibits distinct apoptotic or barrier-function properties compared to the L-threo or cis-alkene impurities.

Standard C18 methods often fail to resolve these critical stereoisomers. This guide provides a dual-method approach:

-

Method A (RP-HPLC): For lipophilicity-based separation of chain-length variants and regioisomers.

-

Method B (Chiral NPLC): The "Gold Standard" for resolving enantiomers and diastereomers (D-erythro vs. L-threo).

The Isomer Challenge in Ceramide Analysis

Ceramides possess two chiral centers (C2, C3) and a double bond (C4-C5), theoretically yielding four stereoisomers (D-erythro, L-threo, L-erythro, D-threo) and geometric isomers (cis/trans).

-

The Problem: Most synthetic routes yield a racemic mixture.

-

The Consequence: The threo isomer is often inactive or toxic.

-

The Solution: Orthogonal separation mechanisms.

Decision Logic for Method Selection

The following decision tree illustrates the selection process based on the specific "AV-Ceramide" impurity profile.

Figure 1: Method selection workflow for Ceramide analysis. Select Method A for impurity profiling based on chain length, and Method B for stereochemical purity.

Experimental Protocols

Pre-Analytical Considerations: Solubility & Stability

Ceramides are highly lipophilic and prone to precipitation in high-aqueous environments.

-

Solvent: Dissolve samples in MeOH:THF (90:10) or Chloroform:MeOH (2:1) . Avoid pure acetonitrile as solubility is poor.

-

Vial: Use glass vials with PTFE-lined caps (plasticizers from PP vials can leach and co-elute).

Method A: Reversed-Phase Profiling (Homolog Separation)

Purpose: Separation of AV-Ceramide from chain-length impurities (e.g., C16 vs. C24 homologs) and synthesis byproducts.

| Parameter | Specification | Rationale |

| Column | C18 Core-Shell (e.g., Kinetex C18), 2.6 µm, 100 x 2.1 mm | Core-shell particles provide high efficiency at lower backpressures, crucial for viscous mobile phases. |

| Mobile Phase A | Methanol:Water (95:5) + 5mM Ammonium Formate | High organic start is required. Ammonium formate aids ionization (MS) and peak shape. |

| Mobile Phase B | Isopropanol:Tetrahydrofuran (80:20) + 5mM Ammonium Formate | THF acts as a strong solvent to elute very hydrophobic species (C24+ chains). |

| Gradient | 0-2 min: 0% B; 2-15 min: 0-100% B; Hold 5 min. | Shallow gradient required to resolve subtle hydrophobicity differences. |

| Flow Rate | 0.4 mL/min | Optimized for mass transfer in viscous solvents. |

| Temp | 50°C | Critical: Higher temperature reduces viscosity and improves mass transfer kinetics for lipids. |

| Detection | CAD (Charged Aerosol) or MS (ESI+) | Ceramides lack strong UV chromophores. UV at 205nm is non-specific and noisy. |

Technical Insight: If peak tailing is observed, it is likely due to the secondary interaction of the amide nitrogen. Adding 0.1% Formic Acid usually suppresses these interactions.

Method B: Chiral Normal-Phase (Stereoisomer Resolution)

Purpose: Separation of the bioactive D-erythro isomer from the L-threo impurity and enantiomers. This is the critical quality attribute (CQA) for drug release.

| Parameter | Specification | Rationale |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD), 3 or 5 µm | The amylose backbone creates chiral cavities that discriminate based on the 3D spatial arrangement of the -OH and -NH groups. |

| Mobile Phase | Hexane : Ethanol (90:10) Isocratic | Normal phase conditions maximize the interaction between the polar headgroup (chiral center) and the stationary phase. |

| Modifier | 0.1% Diethylamine (DEA) or Ethanolamine | Crucial: Basic modifiers sharpen peaks by masking silanol activity, which interacts with the ceramide amine. |

| Flow Rate | 1.0 mL/min | Standard NPLC flow. |

| Temp | 25°C | Lower temperature often improves chiral selectivity (separation factor |

| Detection | ELSD or MS (APCI source preferred for NP) | ELSD is robust for gradient-free NPLC. |

Protocol B Execution Steps:

-

Equilibration: Flush column with Hexane:EtOH (90:10) for at least 60 minutes. Chiral columns are sensitive to thermal/solvent shock.

-

Injection: Inject 5-10 µL. Note: Ensure sample solvent matches mobile phase (Hexane/EtOH) to prevent peak splitting.

-

Elution Order: typically, the non-natural L-erythro and L-threo isomers elute first, followed by the bioactive D-erythro isomer (verify with standards).

Detection Strategy: Why UV Fails

AV-Ceramides typically lack a conjugated system, rendering UV detection (210-254 nm) useless for trace impurity analysis.

-

CAD (Charged Aerosol Detector): The preferred "universal" detector. Response is independent of chemical structure, allowing relative quantitation of impurities without individual standards.

-

MS (Mass Spectrometry):

-

Source: ESI+ (Electrospray).[1]

-

Target Ion:

and -

MRM Transition: Monitor the cleavage of the sphingoid base (e.g., m/z 264 for sphingosine backbone).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (Method A) | Silanol interactions or low solubility. | Increase Column Temp to 60°C; Add 0.1% Formic Acid. |

| No Separation of Isomers (Method B) | Phase system insufficiently selective. | Switch organic modifier from Ethanol to Isopropanol (increases steric bulk). Lower temperature to 15°C. |

| High Backpressure | Precipitation of Ceramide in lines. | Wash system with 100% THF (bypass column) to dissolve lipid buildup. |

| Ghost Peaks | Carryover. | Use a needle wash of Chloroform:Methanol:Water (40:40:20) . |

References

-

Separation of Ceramide Species: Groener, J. E., et al. (2007). HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma. Clinical Chemistry.

-

Stereoisomer Analysis: McNabb, T. J., et al. (1999). The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection. Analytical Biochemistry.

-

Ceramide Structure & Function: Creative Proteomics. Ceramide Metabolism: Structure, Functions, and Analysis.

-

LC-MS/MS Validation: Kasumov, T., et al. (2010).[2] Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Analytical Biochemistry.

-

Skin Ceramide Profiling: Masukawa, Y., et al. (2008). Characterization of overall ceramide species in human stratum corneum. Journal of Lipid Research.

Sources

Application Note: A Practical Guide to the Formulation of AV-Ceramide-Incorporated Liposomes

Introduction: The Rationale for Ceramide Liposomal Delivery

Ceramides are a class of sphingolipids that serve as critical structural components of the cell membrane and as potent bioactive signaling molecules.[1][2][3] Comprising up to 50% of the lipids in the skin's stratum corneum, they are essential for maintaining the epidermal barrier and preventing transepidermal water loss (TEWL).[] Beyond their structural role, ceramides are key regulators of cellular processes including apoptosis, cell cycle arrest, and senescence, making them compelling therapeutic agents, particularly in oncology and dermatology.[5][6][7]

However, the therapeutic application of exogenous ceramides, such as high-purity AV-Ceramide, is significantly hampered by their biophysical properties. Their waxy nature, high hydrophobicity, and poor aqueous solubility present substantial formulation challenges.[8] Liposomal encapsulation provides an elegant solution to these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic compounds. By incorporating AV-Ceramide into a liposomal bilayer, it is possible to:

-

Enhance Bioavailability: Overcome the poor solubility of ceramide in physiological systems.[2][5]

-

Improve Stability: Protect the ceramide from degradation.[]

-

Facilitate Targeted Delivery: Deliver the ceramide payload to specific tissues or cells, potentially increasing therapeutic efficacy and reducing off-target effects.[5][9]

-

Restore Biological Functions: Effectively replenish ceramide levels in compromised tissues, such as in dermatological disorders or to induce apoptosis in tumor cells.[][6][8]

This application note provides a detailed, field-proven protocol for the incorporation of AV-Ceramide into liposomes using the thin-film hydration method followed by extrusion. We will delve into the causality behind each step, outline critical quality control parameters, and provide a framework for developing a robust and reproducible formulation.

Foundational Principles: Crafting a Stable Ceramide Nanosystem

The successful incorporation of ceramide into a stable liposome hinges on the careful selection of lipids and adherence to key manufacturing principles. The formulation is a multi-component system where each molecule plays a distinct role.

-

AV-Ceramide: The active pharmaceutical ingredient (API) or bioactive component. The specific ceramide (e.g., C6, C16, C18:1) will influence the biophysical properties of the final vesicle. Shorter-chain ceramides (like C6) may be easier to formulate but have different biological activities than longer-chain natural ceramides.[10]

-

Phospholipid: Typically a phosphatidylcholine (PC) such as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or egg phosphatidylcholine (EPC). This forms the primary structural component of the liposomal bilayer. The choice of phospholipid, particularly its phase transition temperature (Tm), is critical.

-

Cholesterol (CHOL): Often referred to as the "mortar" of the lipid bilayer. Cholesterol intercalates between phospholipid molecules, modulating membrane fluidity and stability. It helps to decrease the permeability of the bilayer to water-soluble molecules and increases the rigidity of the membrane, which is particularly important when incorporating a membrane-disrupting agent like ceramide.[10]

The Thin-Film Hydration method is the most common technique for preparing ceramide-containing liposomes due to its simplicity and effectiveness for hydrophobic molecules.[11][12][13] The process involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to allow for the spontaneous self-assembly of lipids into multilamellar vesicles (MLVs).[11][14] A subsequent extrusion step is essential to produce uniformly sized, unilamellar vesicles (LUVs), which are critical for in vivo applications.[10][11][15]

Materials and Reagents

Proper sourcing of high-purity reagents is paramount for reproducible results.

| Reagent/Material | Recommended Supplier | Example Product Code | Purpose |

| AV-Ceramide (e.g., C16) | Avanti Polar Lipids | 860516P | Active Bioactive Lipid |

| POPC | Avanti Polar Lipids | 850457C | Primary Bilayer Component |

| Cholesterol | Avanti Polar Lipids | 700000P | Membrane Stabilizer |

| Chloroform, HPLC Grade | Sigma-Aldrich | 366927 | Organic Solvent |

| Methanol, HPLC Grade | Sigma-Aldrich | 34860 | Organic Solvent |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Hydration & Final Buffer |

| Round-Bottom Flask (50 mL) | VWR | N/A | Vessel for Film Formation |

| Rotary Evaporator | Heidolph / Büchi | N/A | Solvent Evaporation |

| High-Vacuum Pump | Edwards / Welch | N/A | Residual Solvent Removal |

| Water Bath / Heating Block | VWR | N/A | Temperature Control |

| Mini-Extruder | Avanti Polar Lipids | 610000 | Vesicle Sizing |

| Polycarbonate Membranes (100 nm) | Avanti Polar Lipids | 610005 | Extrusion Filter |

| Glass Syringes (1 mL) | Hamilton | N/A | Extrusion |

Detailed Protocol: Thin-Film Hydration and Extrusion

This protocol describes the preparation of a 1 mL batch of ceramide-containing liposomes at a total lipid concentration of 20 mM.

Step 1: Lipid Stock Preparation and Mixing

Causality: Accurate measurement and complete dissolution of lipids are critical for achieving the target molar ratio in the final liposomes. A chloroform/methanol mixture is often used to ensure the complete solubility of all lipid components, especially the less soluble ceramide.[15]

-

Prepare individual stock solutions of AV-Ceramide, POPC, and Cholesterol in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) at a known concentration (e.g., 10 mg/mL).

-

In a clean glass vial, combine the lipid stock solutions to achieve the desired molar ratio. A common starting point for ceramide liposomes is a Ceramide:POPC:Cholesterol ratio of 15:55:30 mol% .

-

For a 1 mL final formulation at 20 mM total lipid, you will need 20 µmol of total lipid. Calculate the required volume of each stock solution.

Example Calculation for a 20 µmol Total Lipid Formulation (15:55:30):

-

AV-C16-Ceramide (MW: 537.9 g/mol ): 20 µmol * 0.15 = 3 µmol

-

POPC (MW: 760.1 g/mol ): 20 µmol * 0.55 = 11 µmol

-

Cholesterol (MW: 386.7 g/mol ): 20 µmol * 0.30 = 6 µmol

Step 2: Formation of the Lipid Film

Causality: The goal is to create a thin, uniform lipid film on the inner surface of the round-bottom flask. A uniform film ensures consistent hydration and spontaneous vesicle formation.[12] Rapid rotation prevents the lipids from accumulating in one spot.

-

Transfer the mixed lipid solution to a 50 mL round-bottom flask.

-

Attach the flask to a rotary evaporator.

-

Partially submerge the flask in a water bath set to 35-40°C.

-

Begin rotation (approx. 150 rpm) and gradually apply a vacuum to evaporate the organic solvent.

-

Continue until a thin, milky-white film is visible and all solvent appears to be gone.

Step 3: High-Vacuum Drying

Causality: Residual organic solvent can destabilize the liposomes and is cytotoxic. This step is crucial for its complete removal.[15]

-

Once the film is formed, remove the flask from the rotary evaporator.

-

Connect the flask to a high-vacuum pump for at least 2 hours (or overnight) to remove any residual solvent traces.

Step 4: Hydration of the Lipid Film

Causality: Hydrating the film above the phase transition temperature (Tm) of the primary phospholipid ensures the lipids are in a fluid, liquid-crystalline state. This mobility is essential for the lipid sheets to peel off the glass and self-assemble into closed bilayer vesicles (MLVs).[13] The Tm of POPC is -2°C, so hydration can be done at room temperature, but warming slightly can improve hydration efficiency.

-

Warm 1 mL of your desired aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the Tm of your lipids (e.g., 37-40°C).

-

Add the warmed buffer to the round-bottom flask containing the dry lipid film.

-

Immediately begin to agitate the flask by hand-swirling or vortexing. The lipid film will gradually disperse into the buffer, forming a milky suspension of Multilamellar Vesicles (MLVs).

-

Continue agitation for 30-60 minutes.

Step 5: Vesicle Sizing by Extrusion

Causality: The MLV suspension is heterogeneous in size and lamellarity. Extrusion forces the vesicles through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process reduces both the size and the number of lamellae, resulting in a homogenous population of Large Unilamellar Vesicles (LUVs).[11][15] An odd number of passes (e.g., 11 or 21) is recommended to ensure the final sample has passed through the membrane from both directions an equal number of times.

-

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, following the manufacturer's instructions.

-

Heat the extruder block to the same temperature used for hydration (37-40°C).

-

Load the MLV suspension into one of the glass syringes.

-

Carefully insert the syringe into the extruder and attach the second, empty syringe.

-

Gently push the lipid suspension from the first syringe through the membrane into the second syringe. This is one pass.

-

Repeat this process for a total of 11-21 passes. The suspension should become progressively more translucent.

-

The final product is a suspension of LUVs with a diameter close to that of the membrane pore size. Store at 4°C.

Experimental Workflow Diagram

Caption: Workflow for AV-Ceramide Liposome Preparation.

Quality Control and Characterization

Validation of the final product is a non-negotiable step to ensure the formulation meets the required specifications.

| Parameter | Method | Typical Expected Results | Rationale |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Z-average Diameter: 100 - 120 nmPDI: < 0.2 | Confirms the average particle size and the homogeneity of the liposome population. A low PDI is crucial for in vivo use. |

| Morphology & Lamellarity | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, unilamellar vesicles with a visible bilayer.[10] | Provides direct visual confirmation of liposome formation, size, and structure. |

| Surface Charge | Zeta Potential Measurement | -5 to -20 mV (for neutral lipids in PBS) | Assesses the surface charge, which influences stability (electrostatic repulsion) and interaction with biological systems. |

| Ceramide Incorporation Efficiency | HPLC-MS/MS | > 90% | Quantifies the amount of AV-Ceramide successfully incorporated into the liposomes versus the initial amount added.[10] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Large Particle Size (>150 nm) or High PDI (>0.3) | Incomplete hydration.Insufficient extrusion passes.Extrusion temperature too low. | Ensure hydration buffer is warmed above Tm.Increase the number of extrusion passes to >21.Ensure extruder heating block is at the correct temperature. |

| Liposome Aggregation Over Time | Low surface charge.Lipid degradation (hydrolysis/oxidation). | Consider adding a small percentage (1-5 mol%) of a charged lipid like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) to increase electrostatic repulsion.Store at 4°C and protect from light. Purge vials with nitrogen/argon. |

| Low Ceramide Incorporation | Ceramide concentration exceeds its solubility limit in the bilayer.Phase separation of ceramide. | Systematically decrease the molar percentage of ceramide in the formulation.Ensure complete dissolution in the initial organic solvent step. |

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for incorporating AV-Ceramide into liposomal nanocarriers. By following the principles of thin-film hydration and extrusion, researchers can generate homogenous, unilamellar vesicles with high ceramide content. The successful formulation of these liposomes opens avenues for advanced drug delivery applications, from restoring skin barrier function in dermatological products to inducing apoptosis in cancer therapeutics. Rigorous characterization is essential to validate the physical and chemical properties of the formulation, ensuring its suitability for downstream applications.

References

- CN102805730A - Ceramide liposome and preparation method and application thereof - Google Patents. (n.d.).

-

Ceramides in Pharmaceutical Applications: Advancing Drug Delivery and Formulation. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 1, 2026, from [Link]

-

Hasen, C., et al. (2022). Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations. International Journal of Molecular Sciences, 23(15), 8626. [Link]

-

Gao, C., et al. (2023). Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease. International Journal of Molecular Sciences, 24(13), 10649. [Link]

- Dua, J. S., Rana, A. C., & Bhandari, A. K. (2012). Liposome: methods of preparation and applications. International Journal of Pharmaceutical Studies and Research, 3(2), 14-20. [Note: While the direct link is to a PubMed abstract on a similar topic, the content is widely established. A representative open-access source is preferable if found. For this, I will use: https://pubmed.ncbi.nlm.nih.gov/26605049/ which describes the method.]

-

Liposome-encapsulated ceramides: cosmetic innovation. (2026, January 12). Quimidroga. Retrieved February 1, 2026, from [Link]

-

Hasen, C., et al. (2022). Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations. ResearchGate. Retrieved February 1, 2026, from [Link]

-

Preparation and characterization of ceramide-based liposomes with high fusion activity and high membrane fluidity. (2025, August 9). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Paidi, V., et al. (2022). Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM. The Journal of Physical Chemistry C, 126(31), 13386–13396. [Link]

-

Paidi, V., et al. (2022). Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM. ACS Publications. [Link]

-

Daneshmand, S., et al. (2019). Role of Ceramides in Drug Delivery. The AAPS Journal, 21(5), 90. [Link]

-

Shabazi, S., et al. (2006). High ceramide content liposomes with in vivo antitumor activity. Cancer Biology & Therapy, 5(7), 842-847. [Link]

-

Yakar, H. E., et al. (2023). The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. Pharmaceutics, 15(12), 2686. [Link]

-

Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025, February 10). CD Bioparticles. Retrieved February 1, 2026, from [Link]

-

Sharma, A., et al. (2023). Ceramide as an endothelial cell surface receptor and a lung-specific lipid vascular target for circulating ligands. Proceedings of the National Academy of Sciences, 120(34), e2302868120. [Link]

-

Abstract 4473: Development of ceramide liposomes for tumor interstitial and vascular drug targeting. (2014). AACR Journals. [Link]

-

Daneshmand, S., et al. (2019). Role of Ceramides in Drug Delivery. ResearchGate. Retrieved February 1, 2026, from [Link]

-

Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. Retrieved February 1, 2026, from [Link]

-

Avanti Polar Lipids. (n.d.). Retrieved February 1, 2026, from [Link]

-

Ciner, A., et al. (2023). A phase I study of the ceramide nanoliposome in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 92(4), 323-331. [Link]

- Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. (n.d.). SpringerLink. [Note: This is a chapter in a book, a direct link to the specific chapter is ideal. Example link: https://link.springer.com/protocol/10.1007/978-1-0716-2670-7_2]

-

M.A. Al-Abd, et al. (2025, January 15). Therapeutic Potential of Ceramide in Cancer Treatment. National Center for Biotechnology Information. [Link]

-

Ceramide LIPIDOMIX™ Mass Spec Standard. (n.d.). Avanti Polar Lipids. Retrieved February 1, 2026, from [Link]

Sources

- 1. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Ceramides in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Therapeutic Potential of Ceramide in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High ceramide content liposomes with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 13. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 14. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]

- 15. Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for CERT Inhibitors Using AV-Ceramide Transfer Assays

Introduction & Biological Context

The transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus is a rate-limiting step in the synthesis of sphingomyelin (SM).[1][2] This non-vesicular transport is mediated by the Ceramide Transport Protein (CERT) .[1][3][4] Aberrant CERT activity is implicated in multi-drug resistance in cancer and the propagation of intracellular pathogens like Chlamydia trachomatis. Consequently, CERT is a high-value target for drug discovery.

This application note details a robust High-Throughput Screening (HTS) workflow using Anthrylvinyl-Ceramide (AV-Ceramide) , a fluorescent sphingolipid analog. Unlike bulkier fluorophores (e.g., NBD or BODIPY), the anthrylvinyl group is deeply buried within the hydrocarbon tail, minimizing steric interference with the CERT START domain binding pocket. This protocol leverages the environmental sensitivity of the AV fluorophore to quantify lipid transfer kinetics in a 384-well format.

Assay Principle: Resonance Energy Transfer (RET)

The core of this HTS assay is a Lipid Transfer Assay based on Resonance Energy Transfer (RET) or fluorescence de-quenching.

Mechanism of Action[1][3]

-

Donor Liposomes: Contain AV-Ceramide (Donor) and a non-fluorescent quencher or a FRET acceptor (e.g., NBD-PE) incorporated into the membrane. In this state, AV-Ceramide fluorescence is quenched.

-

The Transfer Event: Recombinant CERT extracts AV-Ceramide monomers from the Donor liposome.

-

Acceptor Liposomes: Mimic the Golgi membrane (containing PI4P to anchor CERT).

-

Signal Generation: When CERT transfers AV-Ceramide to the Acceptor liposome (or simply extracts it, depending on the specific quencher setup), the fluorophore is spatially separated from the quencher, resulting in a measurable increase in fluorescence intensity at Ex 365 nm / Em 415 nm .

Inhibitors (e.g., HPA-12) block the CERT START domain, preventing extraction/transfer, thereby maintaining the quenched state.

Caption: Mechanism of the AV-Ceramide Transfer Assay. CERT mediates the transport of AV-Ceramide from donor to acceptor, relieving quenching.

Materials and Reagents

To ensure reproducibility, strictly adhere to the lipid compositions listed below.

Table 1: Reagent Specifications

| Component | Specification | Function |

| AV-Ceramide | N-octanoyl-sphingosine-1-{anthrylvinyl} | Fluorescent Probe (Donor) |

| Donor Lipids | DOPC / AV-Cer / NBD-PE (90:5:5 mol%) | Source Membrane (Quenched state) |

| Acceptor Lipids | DOPC / PI4P (95:5 mol%) | Target Membrane (Golgi mimic) |

| Recombinant CERT | Human CERT (START domain), His-tagged | Transfer Catalyst |

| Assay Buffer | 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.5 mM EDTA | Physiological Environment |

| Positive Control | HPA-12 (10 µM) | Known CERT Inhibitor |

| Vehicle | DMSO (Max 1% final concentration) | Solvent |

Experimental Protocol: HTS Biochemical Screen

Expert Insight: The most common failure mode in lipid HTS is liposome instability. Always prepare liposomes fresh or store under argon at 4°C for no more than 48 hours.

Step 1: Liposome Preparation (The "Suicide" Substrate)

-

Mix lipids in chloroform/methanol (2:1) in glass vials according to the molar ratios in Table 1.

-

Evaporate solvent under a nitrogen stream to form a thin film. Desiccate for 1 hour under vacuum to remove trace solvent.

-

Hydrate the film with Assay Buffer to a total lipid concentration of 1 mM.

-

Critical Step: Sonicate (bath sonicator) for 10 minutes or extrude through a 100 nm polycarbonate filter to produce Large Unilamellar Vesicles (LUVs). Cloudy suspensions indicate multilamellar vesicles which yield inconsistent kinetics.

Step 2: HTS Plate Setup (384-well Black/Black)

Design the plate to include Max Signal (CERT + Vehicle), Min Signal (No CERT), and Inhibitor Controls.

-

Compound Dispense: Use an acoustic dispenser (e.g., Echo) to add 50 nL of test compounds (in DMSO) to assay wells.

-

Master Mix 1 (Enzyme): Dispense 10 µL of Recombinant CERT (50 nM final) into all wells except "Min Signal" controls.

-

Incubation 1: Centrifuge plate (1000 x g, 1 min) and incubate for 15 mins at RT to allow compound-enzyme binding.

-

Master Mix 2 (Substrate): Dispense 10 µL of a 1:1 mixture of Donor and Acceptor liposomes.

-

Note: The final concentration of AV-Ceramide should be ~2 µM.

-

-

Read: Immediately transfer to a fluorescence plate reader.

Step 3: Data Acquisition

-

Mode: Kinetic (preferred) or Endpoint.

-

Excitation: 365 nm (Anthrylvinyl specific).

-

Emission: 415 nm.

-

Duration: Read every 60 seconds for 45 minutes.

HTS Workflow & Logic

The following diagram illustrates the decision matrix for the screening campaign.

Caption: HTS Decision Tree. Aggregation counter-screens are vital as lipophilic compounds can disrupt liposomes non-specifically.

Data Analysis & Quality Control

Z-Factor Calculation

To validate the assay robustness before running the full library, calculate the Z-factor using the Max Signal (CERT + DMSO) and Min Signal (No CERT) controls.

- : Standard Deviation

- : Mean

-

Target: Z > 0.5 is required for a reliable HTS.

Interpreting AV-Ceramide Data

-

Kinetic Trace: Plot RFU vs. Time.

-

Slope Calculation: Calculate the initial velocity (

) from the linear portion of the curve (first 5-10 mins). -

Inhibition:

Secondary Assay: Cell-Based Golgi Targeting

Compounds identified in the biochemical screen must be validated in a cellular context to ensure cell permeability and specificity.

Protocol:

-

Cell Line: HeLa or CHO cells expressing GFP-tagged Golgi marker (e.g., GalT-GFP).

-

Treatment: Incubate cells with candidate inhibitors for 1 hour.

-

Staining: Add BODIPY-Ceramide or AV-Ceramide (complexed with BSA) at 5 µM for 30 mins at 4°C (pulse).

-

Chase: Wash and incubate at 37°C for 30 mins (chase).

-

Imaging: Fix cells and image.

-

Active CERT: Ceramide co-localizes with Golgi marker.[5]

-

Inhibited CERT: Ceramide remains trapped in the ER (diffuse reticular staining).

-

References

-

Hanada, K., et al. (2003). Molecular machinery for non-vesicular trafficking of ceramide. Nature, 426(6968), 803-809. Link

-

Sato, S., et al. (2024). Live-Cell Identification of Inhibitors of the Lipid Transfer Protein CERT Using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET). Angewandte Chemie International Edition. Link

-

Perret, S., et al. (2003). Anthrylvinyl-labeled phospholipids as membrane probes.[6] Journal of Biological Chemistry.

-

Yasuda, S., et al. (2001). A novel inhibitor of ceramide trafficking from the endoplasmic reticulum to the site of sphingomyelin synthesis.[2][4] Journal of Biological Chemistry, 276(47), 43994-44002. Link

-

Santos, A., et al. (2022). High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase. Biomedicine & Pharmacotherapy. Link

Sources

- 1. CERT and intracellular trafficking of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CERT-mediated trafficking of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT [mdpi.com]

- 5. Live‐Cell Identification of Inhibitors of the Lipid Transfer Protein CERT Using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthrylvinyl-labeled phospholipids as membrane probes: the phosphatidylcholine-phosphatidylethanolamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing AV-Ceramide Concentration for Cell Treatment

Welcome to the technical support center for AV-Ceramide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively using AV-Ceramide in your cell-based experiments. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is AV-Ceramide and what is its primary mechanism of action in cell culture?

AV-Ceramides, typically short-chain, cell-permeable analogs like C2-ceramide (N-acetyl-d-sphingosine), are powerful bioactive sphingolipids that act as second messengers in various cellular signaling pathways.[1][2] Their primary and most studied role in cell culture is the induction of apoptosis (programmed cell death).[1][3][4] Ceramides can be generated endogenously in response to cellular stresses like chemotherapy or radiation, or they can be introduced exogenously to mimic these stress responses.[5][6]

The pro-apoptotic mechanism of ceramide is multifaceted and can involve:

-

Mitochondrial Outer Membrane Permeabilization: Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins like cytochrome c into the cytosol.[7]

-

Regulation of Bcl-2 Family Proteins: Ceramides can influence the activity of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, they can promote the oligomerization of the pro-apoptotic protein Bax.[7]

-

Activation of Caspases: The release of cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[3]

-

Induction of Autophagy: Besides apoptosis, ceramides can also induce autophagy, a cellular self-eating process.[7] This can sometimes be a pro-survival mechanism, but can also lead to cell death.[2]

Q2: Why is choosing the right AV-Ceramide concentration so critical for my experiment?

The cellular response to AV-Ceramide is highly dependent on its concentration. At low concentrations, some studies suggest ceramides can promote cell differentiation and survival.[5] However, as the concentration increases, it typically induces apoptosis.[3][5] An excessively high concentration can lead to rapid, non-specific cell death or necrosis, which may confound your experimental results. Conversely, a concentration that is too low may not elicit any observable effect. Therefore, determining the optimal concentration is crucial for achieving a specific and reproducible biological outcome.

Q3: What are typical starting concentrations for AV-Ceramide in cell culture?

The effective concentration of AV-Ceramide varies significantly depending on the cell line and the experimental endpoint. However, a general starting point for dose-response experiments is in the low micromolar range. Based on published studies, a broad range to test would be from 1 µM to 100 µM .[2][8]

| Cell Type Example | Effective Concentration Range | Reference |

| Human Laryngeal Carcinoma (HEp-2) | 3.13 µM - 100 µM | [8] |

| Head and Neck Squamous Cell Carcinoma (HN4, HN30) | 20 µM - 60 µM | [2] |

| Non-Small Cell Lung Cancer (A549, PC9) | 20 µM - 200 µM | [1] |

| Human Neuroblastoma (SH-SY5Y) | ~25 µM | [5] |

| Breast Cancer (MCF-7, MDA-MB-231) | 5 µM - 50 µM | [9] |

This table provides examples and should not be considered a definitive guide for all cell types. Empirical determination is necessary.

Troubleshooting Guide

Issue 1: My AV-Ceramide is precipitating in the cell culture medium.

This is the most common issue encountered when working with ceramides due to their poor solubility in aqueous solutions.[10] Precipitation will lead to inconsistent and non-reproducible results.

Root Cause Analysis and Solutions:

-

Inadequate Solvent: Ceramides are lipids and require an organic solvent for initial solubilization.[11]

-

Recommended Solvents: The most commonly used and recommended solvent for cell culture applications is Dimethyl sulfoxide (DMSO) .[12] Ethanol can also be used.[13]

-

Solvent Quality: Always use high-purity, sterile-filtered, anhydrous DMSO or ethanol to prevent contamination and degradation of the ceramide.

-

-

High Final Solvent Concentration: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum, typically ≤ 0.1% , to avoid solvent-induced cytotoxicity.[13]

-

Solution: Prepare a highly concentrated stock solution of AV-Ceramide in your chosen solvent. For example, to achieve a final concentration of 50 µM with a 0.1% solvent concentration, you would need a 50 mM stock solution (a 1:1000 dilution).

-

-

Improper Mixing: Adding the ceramide stock directly to a large volume of medium can cause it to precipitate out of solution.

-

Solution: Add the ceramide stock solution to a small volume of pre-warmed (37°C) serum-free medium first, vortexing or pipetting vigorously to ensure it is well dispersed before adding it to the final culture volume. Some protocols suggest complexing the ceramide with bovine serum albumin (BSA) to improve its solubility and delivery to cells.[10]

-

Issue 2: I'm not observing the expected apoptotic effect at my chosen concentration.

Root Cause Analysis and Solutions:

-

Sub-optimal Concentration: As mentioned, the effective concentration is highly cell-type specific.

-

Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical approach is to test a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) and measure cell viability using an MTT or CCK-8 assay after a set incubation time (e.g., 24 or 48 hours).[1][2][8]

-

-

Incorrect Incubation Time: The induction of apoptosis is a time-dependent process.

-

Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of AV-Ceramide and measure apoptosis at different time points (e.g., 6, 12, 24, 48 hours).

-

-

Cell Line Resistance: Some cell lines may be inherently more resistant to ceramide-induced apoptosis due to their genetic background (e.g., high expression of anti-apoptotic proteins).

-

Solution: Confirm the mechanism of cell death using multiple assays, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activation.[8] If apoptosis is not being induced, consider investigating other potential cellular responses like autophagy.

-

Issue 3: I'm seeing high levels of cell death in my vehicle control.

Root Cause Analysis and Solutions:

-

Solvent Cytotoxicity: The solvent used to dissolve the AV-Ceramide (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.[13][14]

-

Solution: Ensure the final concentration of the solvent in your culture medium is non-toxic for your specific cell line. This should be determined empirically by treating cells with a range of solvent concentrations and measuring viability. As a general rule, keep the final DMSO or ethanol concentration at or below 0.1%.[13] Always include a vehicle control (medium with the same final concentration of solvent but without AV-Ceramide) for every experiment.[10]

-

Experimental Protocols

Protocol 1: Preparation of AV-Ceramide Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of C2-ceramide (MW: 397.6 g/mol ) in DMSO.

Materials:

-

C2-Ceramide powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out 3.98 mg of C2-Ceramide powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

-

Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Determining Optimal AV-Ceramide Concentration using a Cytotoxicity Assay (MTT)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of AV-Ceramide.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

AV-Ceramide stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, prepare serial dilutions of your AV-Ceramide stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remember to keep the final DMSO concentration consistent and below 0.1% across all wells.

-